molecular formula C12H14N2O B1198789 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 20315-68-8

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No. B1198789
CAS RN: 20315-68-8
M. Wt: 202.25 g/mol
InChI Key: QYMDEOQLJUUNOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" and its derivatives has been approached through various methodologies. A novel synthesis method based on 1-hydroxyindole chemistry allows for the production of γ-carboline derivatives, highlighting a route for creating compounds with a methoxycarbonyl group at the 4-position, which could be related to the target compound through structural similarities (Somei, Yamada, & Yamamura, 1998). Additionally, functionalized pyrido[2,3-b]indoles synthesis provides insight into complementary routes for creating highly functionalized derivatives, starting from accessible precursors (Forbes, Johnson, & Thompson, 1992).

Molecular Structure Analysis

The structural analysis of related compounds, such as hexahydroazocino[4,3-b]indoles and tetrahydropyrrolo[1′,2′:1,2]pyrrolo[3,4-b]indoles, provides insights into the molecular framework that supports the synthesis of complex indole derivatives. X-ray crystallography and NMR spectral data have been pivotal in determining the conformation and configuration of these molecules, offering a foundation for understanding the molecular structure of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" derivatives (Street et al., 1987).

Chemical Reactions and Properties

The Maillard reaction has been employed to prepare various 6-methoxytetrahydro-β-carboline derivatives, demonstrating the compound's reactivity and potential for creating antioxidants through food flavor interactions. This method showcases the compound's reactivity and its derivatives' moderate antioxidant properties (Goh et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" derivatives, have been explored through various analytical techniques, such as mass spectrometry (LC-MS-MS), to optimize reaction conditions for the synthesis of tetrahydro-β-carboline derivatives. These studies help in understanding the compound's behavior under different conditions (Goh, Mordi, & Mansor, 2015).

Scientific Research Applications

1. Vibrational Spectra and Stable Conformations Study

  • Summary of Application : This compound was used in a study to analyze its IR absorption and Raman spectra . The study aimed to understand the optimized structures and the harmonic force fields of stable conformers .
  • Methods of Application : The study used density functional theory with the B3LYP, M062X, and BVP86 functionals combined with basis sets of different completeness .
  • Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and identified the characteristic frequencies of the most stable forms of the compound . The theoretical spectra were analyzed relative to experimental data .

2. Anti-Cancer Agents

  • Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
  • Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The compounds 4e – 4g bearing alkyl, phenyl, and arylated alkyl produced good antiproliferative activity .

3. Inhibitor and Degrader of Estrogen Receptors

  • Summary of Application : This compound is used as an inhibitor and degrader of estrogen receptors .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results or Outcomes : The compound is particularly used in the treatment of ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .

4. Anti-Allergic

  • Summary of Application : A derivative of this compound is reported to inhibit degranulation, thus exerting an anti-allergic effect .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results or Outcomes : The most potent analog of vanillin has an IC50 of 294 μM .

Future Directions

The future directions for research on 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole could include further exploration of its antiproliferative activity against various cancer cell lines , as well as its potential applications in the study of neurodegenerative diseases .

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDEOQLJUUNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35764-54-6 (mono-hydrochloride)
Record name 6-Methoxytryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30174203
Record name Pinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

CAS RN

20315-68-8
Record name Pinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxytryptoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
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Record name 6-METHOXYTRYPTOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KM Darwish, A Abdelwaly, AM Atta, MA Helal - Journal of Molecular …, 2022 - Elsevier
Phosphodiesterase-4 (PDE4) is responsible for the selective degradation of the 3ʹ-cyclic phosphate bonds of cAMP. A collection of twenty-three diverse 1,2,3,4-tertahydro-β-carboline- …
Number of citations: 1 www.sciencedirect.com
J Sas - 2016 - core.ac.uk
The Mannich reaction1 is an important reaction involving C–C bond formation that is widely used in the syntheses of secondary and tertiary amine derivatives and as a key step in the …
Number of citations: 2 core.ac.uk
S Eagon, MO Anderson - European Journal of Organic …, 2014 - Wiley Online Library
A microwave‐mediated Pictet–Spengler procedure utilizing 1,2‐dichloroethane (DCE) and trifluoroacetic acid (TFA) was developed to provide tetrahydro‐β‐carboline salts in high yields…
J Chauhan, T Luthra, S Sen - European Journal of Organic …, 2018 - Wiley Online Library
Indole derivatives bearing C‐2 substituents have garnered a lot of attention due to their diverse biological activities. Various methods forthe synthesis of these compounds have been …
M Leonhardt, A Sellmer, OH Krämer, S Dove… - European journal of …, 2018 - Elsevier
Various diseases are related to epigenetic modifications. Histone deacetylases (HDACs) and histone acetyl transferases (HATs) determine the pattern of histone acetylation, and thus …
Number of citations: 42 www.sciencedirect.com
A Spindler, K Stefan, M Wiese - Journal of medicinal chemistry, 2016 - ACS Publications
The breast cancer resistance protein (ABCG2) transports chemotherapeutic drugs out of cells, which makes it a major player in mediating multidrug resistance (MDR) of cancer cells. To …
Number of citations: 66 pubs.acs.org
X Wang, J Chen, W Wang, A Jaunarajs… - Bioorganic & medicinal …, 2019 - Elsevier
Resistance-modifying agents (RMAs) offer a promising solution to combat bacterial antibiotic resistance. Here we report the discovery and structure–activity relationships of a new class …
Number of citations: 10 www.sciencedirect.com
J Tu, Z Li, Y Jiang, C Ji, G Han, Y Wang… - Journal of Medicinal …, 2019 - ACS Publications
Clinical treatment of cryptococcal meningitis (CM) remains a significant challenge because of the lack of effective and safe drug therapies. Developing novel CM therapeutic agents with …
Number of citations: 24 pubs.acs.org
CM Adolph, J Werth, R Selvaraj… - The Journal of …, 2017 - ACS Publications
Heterogeneous semiconductors are underexploited as photoredox catalysts in organic synthesis relative to their homogeneous, molecular counterparts. Here, we report the use of metal/…
Number of citations: 14 pubs.acs.org
IА Semenova, KS Korzhenko, DV Osipov… - Chemistry of …, 2020 - Springer
By the action of acetic acid on 2-morpholinochromanes, a series of chroman-2-ols were obtained in which the hydroxyl group is easily substituted by a primary or secondary amine or …
Number of citations: 3 link.springer.com

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